molecular formula C15H14Cl2N2O2 B1437094 N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1020056-35-2

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B1437094
M. Wt: 325.2 g/mol
InChI Key: YDQWEMRSIXIKOX-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, commonly referred to as NAMPA, is a synthetic compound with a wide range of applications in the scientific and medical fields. NAMPA is a highly versatile compound with a unique structure, allowing for its use in a variety of contexts. NAMPA is a useful tool for researchers, as it can be used to study a variety of biological systems, from cellular signaling pathways to the production of therapeutic drugs. In

Scientific Research Applications

Potential Pesticides

A study by Olszewska, Pikus, and Tarasiuk (2008) presented new powder diffraction data for derivatives of N-aryl-2,4-dichlorophenoxyacetamide, indicating their potential as pesticides. These compounds, including various N-alkyl and N-aryl derivatives, were characterized using X-ray powder diffraction, showcasing their structural properties which are crucial for their pesticidal activity. The study provides a foundation for further research into their effectiveness and safety as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

Anticancer Drug Synthesis

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and investigated its structure and anticancer properties through molecular docking analysis targeting the VEGFr receptor. The compound showed promising results in silico, suggesting potential for further development as an anticancer drug. The synthesis process and the structural elucidation using various spectroscopic techniques underscore its potential therapeutic applications (Sharma et al., 2018).

Anti-microbial Activity

A study on the synthesis of novel thiazolidinone and acetidinone derivatives, including compounds related to N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, explored their antimicrobial activity. Mistry, Desai, and Intwala (2009) reported that these compounds exhibited significant antimicrobial properties against various microorganisms. The research provides insights into the structural features contributing to their antimicrobial efficacy and suggests potential applications in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Structural and Molecular Studies

Gowda et al. (2007) conducted structural studies on 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide, a compound structurally similar to N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, providing insight into its conformation and hydrogen bonding patterns. Such structural analyses are crucial for understanding the molecular basis of the compound's reactivity and potential biological activity (Gowda et al., 2007).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-12(18)3-2-4-13(9)19-15(20)8-21-14-6-5-10(16)7-11(14)17/h2-7H,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWEMRSIXIKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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